rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})aminedihydrochloride
Description
rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride is a chiral compound featuring a tetrahydrofuran (oxolane) ring substituted with a 1H-1,2,4-triazol-5-yl group and a methylamine moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The (2R,3R) stereochemistry is critical for its spatial arrangement, which may influence biological interactions.
Properties
IUPAC Name |
N-methyl-1-[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O.2ClH/c1-9-4-7-6(2-3-13-7)8-10-5-11-12-8;;/h5-7,9H,2-4H2,1H3,(H,10,11,12);2*1H/t6-,7-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSILKMPVDNIFIW-JFYKYWLVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C(CCO1)C2=NC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H]1[C@H](CCO1)C2=NC=NN2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-Methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride involves several steps. The starting materials typically include oxolane derivatives and triazole compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
rac-Methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is a versatile scaffold in drug design due to the presence of the triazole moiety. Triazoles are known for their ability to act as bioisosteres for amides and esters, enhancing pharmacological properties while maintaining structural integrity.
Case Study: Antifungal Activity
Research has demonstrated that triazole derivatives exhibit antifungal properties. For instance, compounds similar to rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride have been studied for their efficacy against Candida species and Aspergillus fumigatus . The triazole ring disrupts fungal cell membrane synthesis by inhibiting the enzyme lanosterol demethylase.
Anticancer Research
Triazole-containing compounds are being investigated for their anticancer properties. The ability of these compounds to interact with various biological targets makes them suitable candidates for developing new anticancer therapies.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that derivatives of rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride can inhibit the proliferation of cancer cell lines such as MCF-7 and HeLa. The mechanism involves the induction of apoptosis through the mitochondrial pathway .
Agricultural Chemistry
The compound's antifungal properties extend beyond human medicine into agricultural applications. It can be utilized as a fungicide to protect crops from fungal infections.
Case Study: Crop Protection
Field trials have indicated that formulations containing rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride effectively reduce the incidence of fungal diseases in crops such as wheat and corn . This application is crucial for improving crop yield and food security.
Material Science
The unique properties of this compound also make it a candidate for use in material science. Its ability to form stable complexes with metals can be exploited in creating new materials with specific electronic or catalytic properties.
Case Study: Catalytic Applications
Research has shown that metal complexes formed with triazole derivatives exhibit enhanced catalytic activity in organic transformations such as cross-coupling reactions . This opens avenues for developing more efficient synthetic methodologies.
Mechanism of Action
The mechanism of action of rac-Methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Moieties
(a) Compound 16 and 17 ()
- Structure : Both compounds contain 1H-1,2,3-triazole and 1H-1,2,4-triazole groups, fluorinated chains, and carbohydrate-derived backbones (e.g., tetrahydro-2H-pyran).
- Key Differences: The target compound lacks fluorinated substituents and complex carbohydrate linkages present in Compounds 16 and 17. The triazole orientation (1,2,4 vs.
(b) (2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-yl-butan-2-ol ()
- Structure : Shares the (2R,3R) configuration and a 1,2,4-triazole group but incorporates a fluorinated phenyl ring.
- Key Differences :
Heterocyclic and Salt-Form Comparisons
(a) tert-butyl (2R,4S)-4-fluoro-2-{3-[(methylamino)methyl]-1H-1,2,4-triazol-5-yl}pyrrolidine-1-carboxylate hydrochloride ()
- Structure : Contains a pyrrolidine ring with a 1,2,4-triazole and a fluorine atom.
- Key Differences :
(b) rac-methyl (2R,3R)-2-(1-methyl-1H-imidazol-5-yl)-6-oxo-1-propylpiperidine-3-carboxylate ()
- Structure : Features a piperidine ring and an imidazole group.
- Key Differences: The imidazole (basic, aromatic) vs. triazole (electron-deficient, dual hydrogen-bonding capability) influences receptor-binding interactions.
Functional Group and Stereochemical Analysis
- Triazole Position : The 1H-1,2,4-triazol-5-yl group in the target compound allows for distinct hydrogen-bonding patterns compared to 1H-1,2,3-triazoles (e.g., Compounds 16 and 17) .
- Stereochemistry : The (2R,3R) configuration is conserved in several analogues (e.g., ), underscoring its importance in maintaining spatial complementarity with biological targets.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Salt Forms : The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to neutral forms (e.g., ) or single-salt analogues () .
- Fluorination Impact : Fluorinated analogues () exhibit enhanced metabolic stability and lipophilicity, suggesting that the target compound may require formulation improvements for similar efficacy .
- Stereochemical Sensitivity : The conserved (2R,3R) configuration in the target and compound implies that enantiopure synthesis could be critical for optimizing activity .
Biological Activity
The compound rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride is a chiral molecule featuring a triazole ring and an oxolane structure. This compound has garnered attention for its potential biological activities, particularly in the realm of enzyme inhibition and therapeutic applications.
- Molecular Formula : C6H10N4O·2HCl
- Molecular Weight : 154.17 g/mol
- CAS Number : 2163418-28-6
| Property | Value |
|---|---|
| IUPAC Name | rac-(2R,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine |
| Purity | ≥90% |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The mechanism involves:
- Enzyme Inhibition : The triazole ring can coordinate with metal ions in enzymatic active sites, while the oxolane moiety facilitates hydrogen bonding interactions with amino acid residues.
- Binding Affinity : This compound exhibits a significant binding affinity to enzymes such as carbonic anhydrase-II, which has implications in various physiological processes.
Enzyme Inhibition Studies
Recent studies have demonstrated that derivatives of triazole compounds exhibit moderate inhibitory effects against carbonic anhydrase-II. For example:
- IC50 Values : Compounds derived from rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine showed IC50 values ranging from 13.8 µM to 35.7 µM against carbonic anhydrase-II, indicating their potential as therapeutic agents in conditions where carbonic anhydrase activity is dysregulated .
Structure-Activity Relationship (SAR)
A preliminary SAR analysis suggested that the presence of polar groups in the triazole derivatives enhances their inhibitory potency. Molecular docking studies revealed that optimal binding occurs when the triazole moiety interacts favorably with active site residues .
Case Studies
- In vitro Evaluation : A series of synthesized triazole analogs were tested for their inhibitory activity against bovine carbonic anhydrase-II. The results indicated that modifications in the functional groups significantly influenced the inhibitory potential.
- Molecular Docking Analysis : Docking studies indicated that effective inhibitors formed stable complexes with the target enzyme by engaging in critical interactions with key amino acids .
Comparative Analysis
To contextualize the biological activity of rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})amine dihydrochloride with similar compounds:
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)... | 18.1 | Inhibits carbonic anhydrase-II |
| Acetazolamide | 18.2 | Inhibits carbonic anhydrase-II |
| Other Triazole Derivatives | Varies | Various mechanisms |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the preparation of rac-methyl({[(2R,3R)-3-(1H-1,2,4-triazol-5-yl)oxolan-2-yl]methyl})aminedihydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) while minimizing experimental iterations. For example, fractional factorial designs can identify critical variables affecting yield and enantiomeric purity . Coupling this with reaction path simulations (e.g., quantum chemical calculations) can predict intermediates and transition states, narrowing optimal conditions .
Q. How should researchers characterize the stereochemical configuration and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar organic mobile phases to resolve enantiomers. Validate with reference standards if available .
- X-ray Crystallography : Resolve absolute configuration by co-crystallizing with a heavy atom (e.g., bromine derivative) .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in the oxolane ring to confirm stereochemistry .
Q. What stability studies are critical for ensuring sample integrity during storage?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal decomposition thresholds (e.g., dihydrochloride salt stability under heating) .
- Long-Term Storage : Store in desiccated conditions (< 20% humidity, -20°C) to prevent hydrolysis of the triazole moiety. Monitor via periodic HPLC-UV purity checks .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems or enzyme-binding assays?
- Methodological Answer :
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Simulate interactions with biological targets (e.g., fungal CYP51 enzymes) to identify binding modes and affinity .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict susceptibility to nucleophilic/electrophilic attacks in synthetic modifications .
Q. What strategies resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values across studies)?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, ionic strength, and ATP concentration in kinase inhibition assays .
- Purity Validation : Use LC-MS to confirm absence of degradants (e.g., triazole ring oxidation products) that may skew results .
- Meta-Analysis : Apply multivariate regression to harmonize data from disparate studies, accounting for variables like cell line heterogeneity .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Chemical Proteomics : Employ photoaffinity labeling with a radiolabeled analog to identify protein targets in fungal or bacterial lysates .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified enzymes (e.g., triazole-targeting lanosterol 14α-demethylase) .
Methodological Frameworks for Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity or efficacy studies?
- Methodological Answer :
- Hill Equation Modeling : Fit sigmoidal curves to dose-response data using nonlinear regression (e.g., GraphPad Prism®) to derive EC50/IC50 values .
- Bootstrap Resampling : Estimate confidence intervals for parameters in small-sample studies to avoid overinterpretation of outliers .
Q. How can machine learning enhance structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Feature Engineering : Train models on descriptors like LogP, topological polar surface area (TPSA), and Hirshfeld charges to predict antifungal activity .
- Transfer Learning : Leverage pre-trained models on triazole-containing antifungals (e.g., fluconazole analogs) to accelerate SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
